amine CAS No. 129509-04-2](/img/structure/B3230219.png)
[2-(2-Aminoethoxy)ethyl](propan-2-yl)amine
概要
説明
2-(2-Aminoethoxy)ethylamine: is an organic compound with the molecular formula C₇H₁₈N₂O It is a derivative of ethylenediamine, featuring both an amino group and an ether linkage
科学的研究の応用
Chemistry:
Catalysis: 2-(2-Aminoethoxy)ethylamine is used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, for research and diagnostic purposes.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular systems.
Industry:
Polymer Production: The compound is used as a monomer or co-monomer in the production of specialty polymers with unique properties.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
作用機序
Target of Action
It is known to be an organic synthesis intermediate and a pharmaceutical intermediate , which suggests it may interact with various biological targets depending on the specific context of its use.
Mode of Action
As an intermediate in organic synthesis and pharmaceutical development , its mode of action would likely depend on the specific compounds it is used to synthesize.
Biochemical Pathways
As an intermediate in organic synthesis and pharmaceutical development , it may be involved in a variety of biochemical pathways depending on the specific compounds it is used to synthesize.
Pharmacokinetics
As an intermediate in organic synthesis and pharmaceutical development , its pharmacokinetic properties would likely depend on the specific compounds it is used to synthesize.
Result of Action
As an intermediate in organic synthesis and pharmaceutical development , its effects would likely depend on the specific compounds it is used to synthesize.
Action Environment
As an intermediate in organic synthesis and pharmaceutical development , these properties would likely depend on the specific compounds it is used to synthesize.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-(2-Aminoethoxy)ethylamine typically begins with commercially available starting materials such as ethylenediamine and isopropanol.
Reaction Steps:
Industrial Production Methods:
Industrial production methods for 2-(2-Aminoethoxy)ethylamine involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: 2-(2-Aminoethoxy)ethylamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides or amides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield simpler amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Amides, oxides.
Reduction: Simpler amine derivatives.
Substitution: Various substituted amines.
類似化合物との比較
Ethylenediamine: A simpler diamine without the ether linkage.
Diethylenetriamine: Contains an additional amine group compared to 2-(2-Aminoethoxy)ethylamine.
N-(2-Hydroxyethyl)ethylenediamine: Similar structure but with a hydroxyl group instead of an isopropyl group.
Uniqueness:
Ether Linkage: The presence of an ether linkage in 2-(2-Aminoethoxy)ethylamine provides unique chemical properties, such as increased solubility and reactivity.
Isopropyl Group: The isopropyl group enhances the compound’s lipophilicity, making it more suitable for certain biological applications.
特性
IUPAC Name |
N-[2-(2-aminoethoxy)ethyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-7(2)9-4-6-10-5-3-8/h7,9H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKZWCMEYFKGNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carbonitrile](/img/structure/B3230142.png)
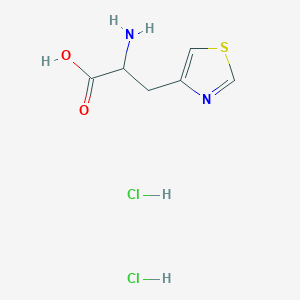
![(R)-5-Azaspiro[2.4]heptan-7-amine](/img/structure/B3230167.png)
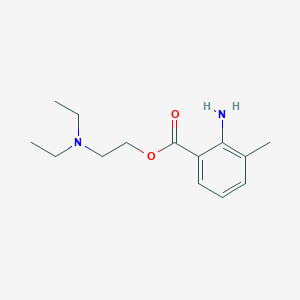
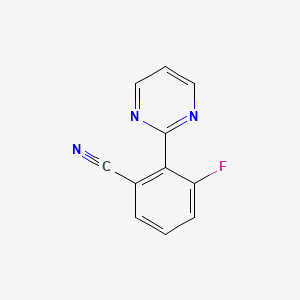

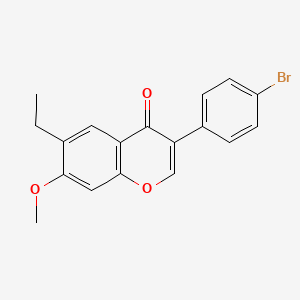
![2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine](/img/structure/B3230193.png)
![[2-(4-Dimethylamino-phenyl)-benzooxazol-5-yl]-(4-nitro-benzylidene)-amine](/img/structure/B3230208.png)
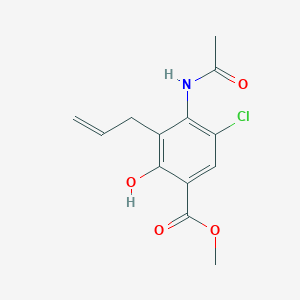

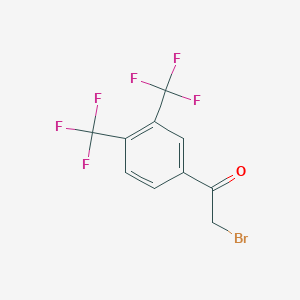
![Ethyl 6-bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3230234.png)
![6-Bromo-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3230240.png)
